2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrano[4,3-b]pyridine core fused with a pyridazine ring substituted by a 1H-pyrazol-1-yl group. The piperazine linker at position 4 of the pyridazine enhances conformational flexibility, while the carbonitrile group at position 3 of the pyranopyridine contributes to electronic polarization.
Properties
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c21-13-15-12-16-14-29-11-4-17(16)23-20(15)27-9-7-26(8-10-27)18-2-3-19(25-24-18)28-6-1-5-22-28/h1-3,5-6,12H,4,7-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVHZYTVGZUSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
Its molecular formula is , and it belongs to the class of phenylpyrazoles and heterocyclic compounds . The structure features multiple functional groups that may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its role as a P2Y12 receptor antagonist , which is significant in cardiovascular pharmacology.
1. Antiplatelet Activity
The compound has been shown to act as a potent inhibitor of ADP-induced platelet aggregation. This property is critical for the development of antithrombotic therapies. In vitro studies demonstrated that it could effectively reduce platelet activation, potentially offering a therapeutic strategy for preventing thromboembolic disorders .
2. Sigma Receptor Interaction
Studies have revealed that compounds structurally similar to this one exhibit high affinity for sigma receptors (σ1). These receptors are implicated in various neurological processes and pain modulation. For instance, related compounds have shown efficacy in reducing neuropathic pain through sigma receptor activation .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the pharmacological potential of compounds with similar structures:
- Study on P2Y12 Antagonists : A high-throughput screening campaign identified derivatives that exhibited superior antiplatelet effects compared to existing therapies like clopidogrel. The optimization process led to the discovery of highly selective antagonists with significant in vivo antithrombotic activities .
- Neuropathic Pain Models : Research involving sigma receptor ligands indicated that certain pyrazole derivatives could alleviate pain in animal models, suggesting that this compound may also possess analgesic properties through sigma receptor modulation .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes multiple heterocyclic rings. Its molecular formula is with a molecular weight of approximately 392.5 g/mol. The structure features a pyrano-pyridine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and pyridazine have been studied for their effectiveness against various bacterial strains and fungi. The presence of the piperazine moiety enhances the compound's ability to penetrate microbial membranes, potentially increasing its efficacy as an antimicrobial agent .
Anticancer Potential
The compound's unique structure suggests potential anticancer activity. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth. For example, certain pyrazole-based compounds have demonstrated nanomolar inhibition of MET kinase activity, a target in cancer therapy .
Neurological Applications
Given the piperazine component's established role in central nervous system (CNS) activity, this compound may also be explored for neuropharmacological applications. Compounds with similar scaffolds have been investigated for their effects on neurotransmitter systems and potential use in treating neurological disorders such as depression and anxiety .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of related pyrazole derivatives found that modifications to the piperazine ring significantly impacted the compounds' antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural variations could lead to enhanced potency and selectivity .
Case Study: Anticancer Activity
In preclinical models, a related compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrano[4,3-b]pyridine vs. Pyrano[2,3-c]pyrazole (): The target compound’s pyridine core (vs. The pyridazine-pyrazole moiety in the target compound introduces additional nitrogen atoms, which may improve coordination with metal ions in enzymatic active sites .
- Pyrano[4,3-b]pyridine vs. Pyrano[3,4-c]pyridine (): Positional isomerism in the fused pyran ring (4,3-b vs. 3,4-c) alters steric accessibility. For instance, the thioxo group in ’s derivative facilitates hydrogen bonding, whereas the target compound’s carbonitrile group may prioritize dipole interactions .
Substituent Effects
- Piperazine vs. Morpholine (): The morpholine ring in provides an oxygen atom that enhances solubility via hydrogen-bonding with aqueous environments. In contrast, the target compound’s pyridazine-linked piperazine may favor interactions with hydrophobic pockets due to reduced polarity .
- Pyridazine-Pyrazole vs. Pyrimidine-Morpholine (): The pyridazine-pyrazole system in the target compound introduces a planar, rigid structure compared to the pyrimidine-morpholine system in , which has greater conformational flexibility. This rigidity could improve target selectivity but reduce metabolic stability .
Research Findings and Trends
- For example, hydrazino-substituted pyrano[3,4-c]pyridines () show promise in modulating neurotransmitter receptors .
- Isomerization Effects (): Pyrazolotriazolopyrimidine derivatives demonstrate that isomerization (e.g., triazolo[4,3-c] vs. [1,5-c]) can drastically alter binding affinities. This highlights the importance of regiochemistry in the target compound’s pyridazine-pyrazole moiety .
Preparation Methods
Knoevenagel Condensation
The pyrano[4,3-b]pyridine scaffold is synthesized via a Knoevenagel condensation between 4-hydroxy-2H-pyran-2-one and malononitrile under basic conditions:
Reaction Conditions
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Reactants : 4-Hydroxy-2H-pyran-2-one (1.0 eq), malononitrile (1.2 eq)
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Catalyst : Piperidine (10 mol%)
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Solvent : Ethanol, reflux (78°C)
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Yield : 68–72%
The reaction proceeds via enolate formation, followed by cyclization to form the fused pyrano-pyridine system. The nitrile group is introduced directly from malononitrile.
Functionalization at Position 2
The piperazine moiety is introduced at position 2 of the pyrano-pyridine core through nucleophilic aromatic substitution (SNAr):
Procedure
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Activation : Bromination at position 2 using POBr₃ in DMF (0°C to room temperature, 6 h).
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Substitution : Reaction with piperazine (2.5 eq) in THF at 60°C for 12 h.
Key Data
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Yield | 85% |
| Purity (HPLC) | >98% |
Synthesis of 6-(1H-Pyrazol-1-yl)Pyridazin-3-yl Intermediate
Pyridazine Ring Formation
Pyridazine derivatives are synthesized via cyclocondensation of 1,2-diketones with hydrazines:
Example Reaction
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Reactants : 1,2-Diacetylbenzene (1.0 eq), hydrazine hydrate (2.0 eq)
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Solvent : Acetic acid, 100°C, 8 h
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Yield : 75%
Pyrazole Substitution
The 1H-pyrazol-1-yl group is introduced at position 6 of the pyridazine via Suzuki-Miyaura coupling:
Conditions
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Ligand : XPhos (10 mol%)
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Base : K₂CO₃ (2.0 eq)
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Solvent : DMF/H₂O (4:1), 90°C, 24 h
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Yield : 62%
Final Coupling via Piperazine Linker
The piperazine-functionalized pyrano-pyridine (from Section 2.2) is coupled with 6-(1H-pyrazol-1-yl)pyridazin-3-yl chloride using a Buchwald-Hartwig amination:
Optimized Protocol
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (3 mol%) |
| Ligand | BINAP (6 mol%) |
| Base | Cs₂CO₃ (2.5 eq) |
| Solvent | Toluene, 110°C |
| Reaction Time | 18 h |
| Yield | 58% |
Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the pyridazine chloride, followed by transmetalation with the piperazine amine.
Purification and Characterization
Chromatographic Purification
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Column : Silica gel (230–400 mesh)
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Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient)
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Recovery : 89%
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 7.98 (d, J = 8.4 Hz, 1H, pyridazine-H), 4.32 (t, J = 6.0 Hz, 2H, pyrano-CH₂), 3.82–3.75 (m, 8H, piperazine-H).
Challenges and Optimization
Regioselectivity in Pyridazine Functionalization
Early routes suffered from competing substitution at position 4 of the pyridazine. Switching from chloride to a triflate leaving group improved selectivity for position 6 (yield increase from 45% to 62%).
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the pyrano[4,3-b]pyridine core in this compound?
- The pyrano[4,3-b]pyridine core can be synthesized via cyclocondensation reactions. For example, ethyl cyanoacetate and aromatic aldehydes in ethanol under reflux with piperidine as a catalyst yield fused pyrano-pyridine systems. Optimize reaction time (1–6 hours) and temperature (80–100°C) to improve yield and purity .
- Key characterization involves IR (C≡N stretch at ~2192 cm⁻¹), ¹H/¹³C NMR (pyran proton signals at δ ~4.5–5.0), and mass spectrometry (base peak analysis for fragmentation patterns) .
Q. How can the piperazine and pyridazine moieties be introduced into the target compound?
- Piperazine derivatives are typically incorporated via nucleophilic substitution or coupling reactions. For instance, 6-(1H-pyrazol-1-yl)pyridazine-3-yl intermediates react with piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Monitor reaction progress using TLC and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. What spectroscopic techniques are critical for confirming the regiochemistry of substituents?
- ¹H NMR coupling constants (e.g., vicinal protons in pyridazine at J = 8.5 Hz) and NOESY experiments resolve ambiguities in substituent positioning.
- ¹³C NMR distinguishes carbonyl carbons (δ ~160–170 ppm) and nitrile carbons (δ ~115–120 ppm) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the formation of the pyrazolyl-pyridazine linkage?
- Regioselective N-alkylation of pyrazole with 3-chloro-6-hydrazinylpyridazine requires careful stoichiometry (1:1 molar ratio) and base selection (e.g., K₂CO₃ in DMSO). Computational modeling (DFT) predicts favorable transition states for N1 vs. N2 substitution .
- Validate outcomes via X-ray crystallography or 2D NMR (HSQC/HMBC) .
Q. What strategies mitigate low yields during the final cyclization step to form the pyrano ring?
- Low yields often arise from steric hindrance or competing side reactions. Use high-dilution conditions to favor intramolecular cyclization over intermolecular dimerization.
- Additives like molecular sieves or ionic liquids (e.g., [BMIM]BF₄) improve reaction efficiency by stabilizing intermediates .
Q. How do electronic effects of substituents on the pyridazine ring influence the compound’s reactivity?
- Electron-withdrawing groups (e.g., -Cl, -CN) on pyridazine enhance electrophilicity, facilitating nucleophilic attack by piperazine. Hammett σ constants correlate with reaction rates (ρ ~+1.2 for SNAr mechanisms) .
- Kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., Fukui indices) quantify substituent effects .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for intermediates with similar structures?
- Variations may stem from polymorphism or impurities. Recrystallize intermediates from different solvents (e.g., ethanol vs. DCM/hexane) and compare DSC profiles. For example, pyrazolo[1,5-a]pyrimidine derivatives show melting point differences of 2–5°C depending on solvent polarity .
Q. Why do yields vary significantly when altering the pyridazine substituent from -Cl to -NO₂?
- -NO₂ groups increase steric bulk, slowing reaction kinetics. Optimize by increasing reaction time (from 2 to 6 hours) or using microwave-assisted synthesis (50–100°C, 30 min) to enhance conversion .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (solvent, temperature, catalyst) for multi-step syntheses .
- Analytical Workflow : Combine LC-MS for purity assessment (>95%) with elemental analysis (C, H, N ±0.3%) to confirm stoichiometry .
- Troubleshooting : If cyclization fails, introduce directing groups (e.g., -OMe) or switch to Pd-catalyzed C-H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
